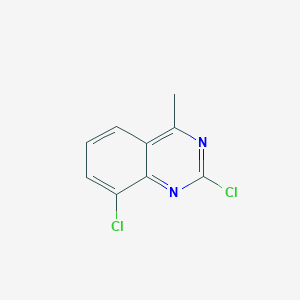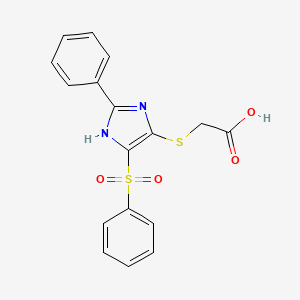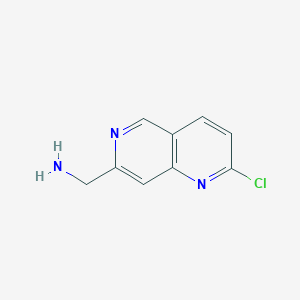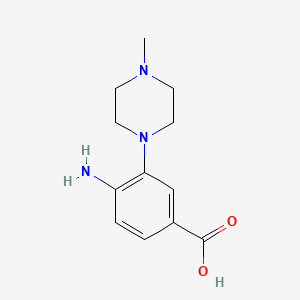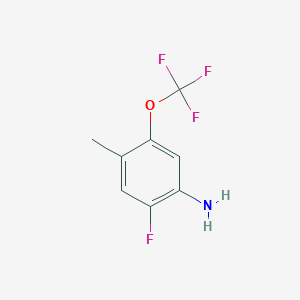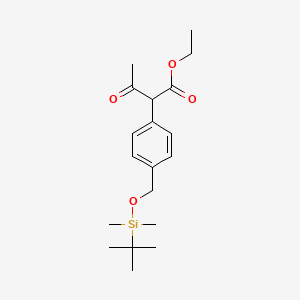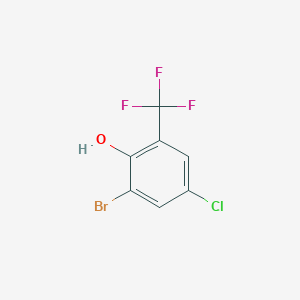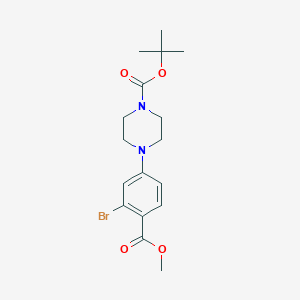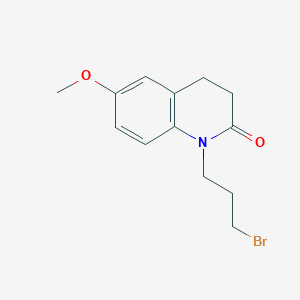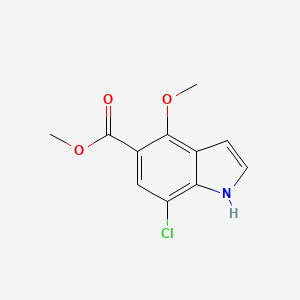
Tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
The synthesis of tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloro-5-fluoro-6-phenylpyrimidine.
Introduction of the tert-butyl group: This step often involves the use of tert-butylamine in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring is coupled with other aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Tert-butyl-(2-chloro-5-fluoro-6-phenylpyrimidin-4-yl)amine can be compared with other pyrimidine derivatives such as:
2-chloro-5-fluoro-6-phenylpyrimidine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
Tert-butyl-(2-chloro-5-fluoropyridin-4-yl)amine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15ClFN3 |
|---|---|
Poids moléculaire |
279.74 g/mol |
Nom IUPAC |
N-tert-butyl-2-chloro-5-fluoro-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H15ClFN3/c1-14(2,3)19-12-10(16)11(17-13(15)18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,17,18,19) |
Clé InChI |
FVXMEFPOFJVWGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC(=NC(=C1F)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


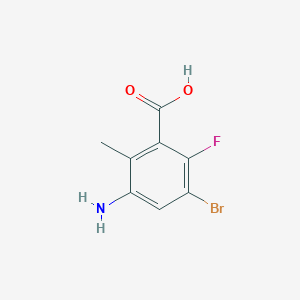

![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
